molecular formula C12H16N2O B3362378 1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine CAS No. 98205-73-3

1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine

Cat. No.: B3362378
CAS No.: 98205-73-3
M. Wt: 204.27 g/mol
InChI Key: LYYMQFBSALARPF-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane and methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific piperazine ring, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-7-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-10-4-9-15-12(10)11(3-1)14-7-5-13-6-8-14/h1-3,13H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYMQFBSALARPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610527
Record name 1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98205-73-3
Record name 1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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